1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-14-9-15(2)28(26-14)20-10-19(24-13-25-20)27-11-16(12-27)21(29)23-7-8-30-18-5-3-17(22)4-6-18/h3-6,9-10,13,16H,7-8,11-12H2,1-2H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTMTGWCSICUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCOC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 358.42 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide, which are critical for its biological interactions.
Research indicates that this compound may function as a kinase inhibitor , targeting specific pathways involved in tumor progression. Kinases play a pivotal role in cell signaling, and their dysregulation is often associated with cancer. The compound's ability to inhibit these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
- Inhibition of EGFR : Preliminary studies suggest that the compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers. In vitro assays have shown that it can reduce cell viability in EGFR-positive cancer cell lines, indicating potential as an anticancer agent .
- Selective Cytotoxicity : The compound has demonstrated selective cytotoxicity against several cancer cell lines, including lung and colorectal cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, showcasing its potency .
- Mechanistic Studies : Molecular docking studies have elucidated the binding affinity of this compound to the ATP-binding site of kinases, providing insights into its mechanism of action. It forms hydrogen bonds with key residues in the active site, which is crucial for its inhibitory activity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| EGFR Inhibition | IC50 values in low micromolar range | |
| Cytotoxicity | Selective against lung and colorectal cancer cells | |
| Kinase Binding | Strong affinity for ATP-binding sites |
Case Studies
A recent study evaluated the efficacy of this compound in a xenograft model of lung cancer. The results indicated significant tumor growth inhibition compared to control groups treated with vehicle solutions. Histological analyses revealed reduced proliferation markers and increased apoptosis within tumor tissues treated with the compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrimidine-azetidine core in this compound?
- The pyrimidine-azetidine core can be synthesized via nucleophilic aromatic substitution (SNAr) between a 4-chloropyrimidine derivative and an azetidine precursor. For example, coupling 6-chloropyrimidine with a pre-functionalized azetidine-3-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the core structure. The 3,5-dimethylpyrazole moiety is typically introduced via Suzuki-Miyaura cross-coupling using Pd catalysts .
Q. Which analytical techniques are essential for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole methyl groups at δ ~2.3 ppm, fluorophenoxy aromatic protons at δ ~6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₂₂H₂₅FN₆O₂: calc. 433.2045, obs. 433.2048) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyrimidine N) .
Q. What initial biological screening assays are appropriate for this compound?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test inhibition of kinases (e.g., JAK2, EGFR) due to the pyrimidine-azetidine scaffold’s resemblance to ATP-binding motifs .
- Cellular Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Replace the 4-fluorophenoxy group with other electron-withdrawing groups (e.g., 4-CF₃, 3-Cl) to enhance target binding affinity .
- Azetidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) to improve metabolic stability .
- Pyrazole Methyl Effects : Compare 3,5-dimethyl vs. 3-methyl-5-ethyl analogs to evaluate steric effects on target engagement .
Q. How to resolve contradictions in IC₅₀ values across studies?
- Purity Assessment : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Metabolite Profiling : Perform LC-MS to identify active/inactive metabolites in hepatic microsomes (e.g., CYP3A4-mediated oxidation) .
Q. What computational methods predict binding modes with target proteins?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., DFG motif in EGFR). The pyrimidine N1 forms hydrogen bonds with hinge-region residues (e.g., Met793), while the 4-fluorophenoxy group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How to evaluate metabolic stability of the 4-fluorophenoxy group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
